molecular formula C25H30N2O3 B12722670 Einecs 298-354-6 CAS No. 93803-80-6

Einecs 298-354-6

Cat. No.: B12722670
CAS No.: 93803-80-6
M. Wt: 406.5 g/mol
InChI Key: DBCOQYSIALQLEK-HVDRVSQOSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) numbers classify chemicals marketed in the EU before 1981. For this analysis, three structurally distinct compounds—CAS 1046861-20-4 (a boronic acid derivative), CAS 918538-05-3 (a chlorinated heterocyclic compound), and CAS 3052-50-4 (an ester derivative)—are selected for comparison based on their physicochemical properties, synthesis methods, and biological activities .

Properties

CAS No.

93803-80-6

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H23N.C5H7NO3/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;7-4-2-1-3(6-4)5(8)9/h3-6,8-12H,7,13-15H2,1-2H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1

InChI Key

DBCOQYSIALQLEK-HVDRVSQOSA-N

Isomeric SMILES

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1CC(=O)N[C@@H]1C(=O)O

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.C1CC(=O)NC1C(=O)O

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for Einecs 298-354-6 involve several steps. Industrial production methods typically include the use of high-purity reagents and controlled environments to ensure the consistency and quality of the final product. Specific details about the preparation methods are often proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

Einecs 298-354-6 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 298-354-6 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrial applications include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of Einecs 298-354-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis of Physicochemical Properties

Table 1: Key Physicochemical Parameters
Property CAS 1046861-20-4 CAS 918538-05-3 CAS 3052-50-4
Molecular Formula C₆H₅BBrClO₂ C₆H₃Cl₂N₃ C₅H₆O₄
Molecular Weight 235.27 g/mol 188.01 g/mol 130.10 g/mol
LogP (XLOGP3) 2.15 2.15 (predicted) 0.78 (WLOGP)
Solubility (ESOL) 0.24 mg/mL 0.00102 mol/L Not provided
TPSA 40.46 Ų 41.93 Ų 63.60 Ų
GI Absorption High High Moderate
BBB Permeability Yes Yes No

Key Observations :

  • In contrast, CAS 3052-50-4 has moderate absorption and lacks BBB penetration, limiting its utility in neuroactive drug design .
  • LogP values indicate that CAS 1046861-20-4 and CAS 918538-05-3 are more lipophilic than CAS 3052-50-4 , aligning with their higher membrane permeability .

Key Observations :

  • CAS 1046861-20-4 employs a palladium-catalyzed cross-coupling reaction, typical for boronic acid derivatives, while CAS 3052-50-4 utilizes carbodiimide-mediated esterification .
  • CAS 918538-05-3 involves halogenation under basic conditions, reflecting its heterocyclic chlorinated structure .

Key Observations :

  • All compounds pose skin/eye irritation risks (H315-H319), with CAS 1046861-20-4 and CAS 918538-05-3 additionally flagged for respiratory irritation (H335) .
  • None exhibit pan-assay interference (PAINS) or CYP inhibition, making them viable candidates for further pharmacological screening .

Similarity and Structural Analogues

CAS 1046861-20-4 shares structural similarity (0.71–0.87) with boronic acids like (3-Bromo-5-chlorophenyl)boronic acid, whereas CAS 918538-05-3 aligns with chlorinated triazines (e.g., 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine) . CAS 3052-50-4 shows high similarity (1.00) to ester derivatives like (E)-4-methoxy-4-oxobut-2-enoic acid, underscoring its role in organic synthesis .

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